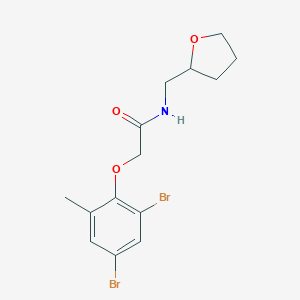![molecular formula C18H20N2O4S B322092 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B322092.png)
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropane ring, a sulfonamide group, and an ethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction, where an ethoxy group is introduced to a phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced sulfonamides
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The cyclopropane ring may also play a role in stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}cyclopropanecarboxamide
- N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}cyclopropanecarboxamide
- N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}cyclopropanecarboxamide
Uniqueness
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The cyclopropane ring also adds to its uniqueness by providing structural rigidity and affecting its interaction with molecular targets.
Propriétés
Formule moléculaire |
C18H20N2O4S |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-16-9-5-15(6-10-16)20-25(22,23)17-11-7-14(8-12-17)19-18(21)13-3-4-13/h5-13,20H,2-4H2,1H3,(H,19,21) |
Clé InChI |
RBRFYKIJZSZXQR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


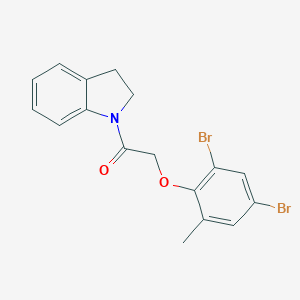
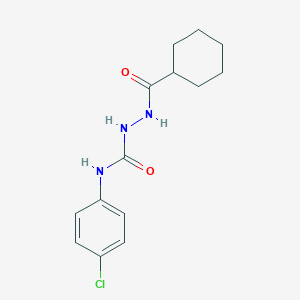
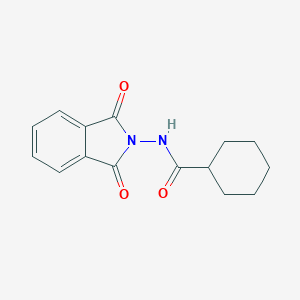
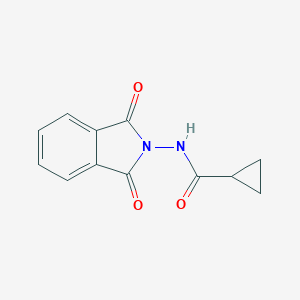
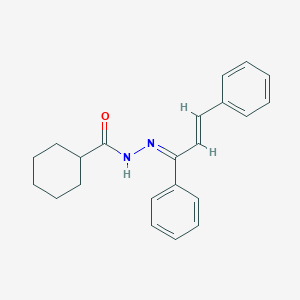
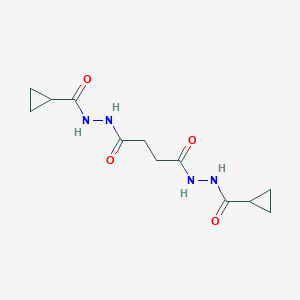

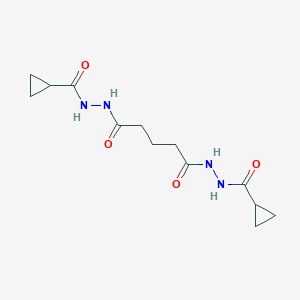
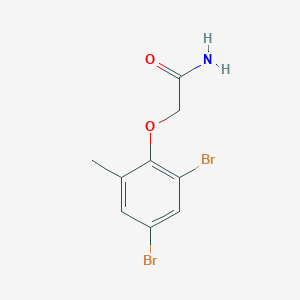
![N-benzyl-4-{2-[(2,4-dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322027.png)
![2-{[(2,4-Dibromo-6-methylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B322029.png)
![2-(2,4-dibromo-6-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B322030.png)
![2-(2,4-dibromo-6-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B322032.png)
